molecular formula C5H7ClO2 B109574 Cyclobutyl chloroformate CAS No. 81228-87-7

Cyclobutyl chloroformate

Cat. No.: B109574
CAS No.: 81228-87-7
M. Wt: 134.56 g/mol
InChI Key: QPOSYIIMLMZMAZ-UHFFFAOYSA-N
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Description

Cyclobutyl chloroformate is an organic compound with the molecular formula C5H7ClO2. It is a member of the chloroformate family, which are esters of chloroformic acid. This compound is a colorless, volatile liquid that is reactive and degrades in moist air . It is used as a reagent in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

Cyclobutyl chloroformate is a type of chloroformate, which are a class of organic compounds with the formula ROC(O)Cl . They are formally esters of chloroformic acid Chloroformates in general are used as reagents in organic chemistry , suggesting that they interact with a wide range of organic compounds.

Mode of Action

This compound, like other chloroformates, is reactive and can participate in various chemical reactions. It is known to be water-reactive . It is incompatible with strong oxidizing agents, alcohols, bases, including amines . It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .

Biochemical Pathways

Chloroformates are known to be used as reagents in organic chemistry , suggesting that they may participate in a variety of biochemical reactions.

Pharmacokinetics

It is known to be a volatile liquid and is water-reactive , which may influence its absorption and distribution.

Action Environment

This compound is known to be water-reactive , suggesting that its action, efficacy, and stability may be influenced by the presence of water. It is also incompatible with strong oxidizing agents, alcohols, bases, including amines , suggesting that these substances may also influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutyl chloroformate can be synthesized through the reaction of cyclobutanol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the chloroformate ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer and more environmentally friendly reagents such as triphosgene instead of phosgene. The reaction is carried out in an aprotic organic solvent, and the use of an organic base helps to absorb the hydrochloric acid generated during the reaction .

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl chloroformate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Carbamates: Formed from the reaction with amines.

    Carbonate Esters: Formed from the reaction with alcohols.

    Cyclobutanol and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

Cyclobutyl chloroformate is used in various scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Cyclobutyl chloroformate is unique due to its cyclobutyl group, which imparts specific steric and electronic properties that can influence the reactivity and selectivity of reactions. This makes it a valuable reagent in the synthesis of complex molecules and materials .

Properties

IUPAC Name

cyclobutyl carbonochloridate
Source PubChem
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InChI

InChI=1S/C5H7ClO2/c6-5(7)8-4-2-1-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOSYIIMLMZMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Record name CYCLOBUTYL CHLOROFORMATE
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DSSTOX Substance ID

DTXSID601001865
Record name Cyclobutyl carbonochloridate
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Molecular Weight

134.56 g/mol
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Physical Description

Cyclobutyl chloroformate appears as a clear liquid. Denser than water. Fire risk. Toxic and corrosive. Contact may severely irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption. Used to make other chemicals.
Record name CYCLOBUTYL CHLOROFORMATE
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CAS No.

81228-87-7
Record name CYCLOBUTYL CHLOROFORMATE
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Record name Cyclobutyl chloroformate
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Record name Cyclobutyl chloroformate
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Record name Cyclobutyl carbonochloridate
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Record name cyclobutyl carbonochloridate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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